molecular formula C13H16BrClN2 B13874031 N'-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide

N'-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide

Katalognummer: B13874031
Molekulargewicht: 315.63 g/mol
InChI-Schlüssel: KXQONXTYVFRNCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide is an organic compound with a complex structure that includes a bromine and chlorine-substituted phenyl ring attached to a cyclohexane carboximidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide typically involves multiple steps. One common method starts with the bromination and chlorination of a phenyl ring to obtain 5-bromo-2-chlorophenyl derivatives. These derivatives are then reacted with cyclohexanecarboximidamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-bromo-2-chlorophenyl derivatives: These compounds share a similar phenyl ring structure with bromine and chlorine substitutions.

    Cyclohexanecarboximidamide derivatives: These compounds share a similar cyclohexane carboximidamide group.

Uniqueness

N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide is unique due to the combination of its bromine and chlorine-substituted phenyl ring with a cyclohexane carboximidamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Eigenschaften

Molekularformel

C13H16BrClN2

Molekulargewicht

315.63 g/mol

IUPAC-Name

N'-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide

InChI

InChI=1S/C13H16BrClN2/c14-10-6-7-11(15)12(8-10)17-13(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17)

InChI-Schlüssel

KXQONXTYVFRNCM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(=NC2=C(C=CC(=C2)Br)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.